molecular formula C7H4ClN3O B1617706 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 88820-50-2

7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one

Cat. No.: B1617706
CAS No.: 88820-50-2
M. Wt: 181.58 g/mol
InChI Key: MPKXVJMKKYHTIP-UHFFFAOYSA-N
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Description

7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the reaction of 3-chloro-6-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}pyridazine with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloropyrimido[1,2-b]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-4-3-7(12)11(6)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKXVJMKKYHTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348968
Record name 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88820-50-2
Record name 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Reactant of Route 2
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Reactant of Route 3
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Reactant of Route 4
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Reactant of Route 5
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Reactant of Route 6
7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one

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